Fanapanel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQMKNCWDCCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046093 | |
| Record name | Fanapanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161605-73-8 | |
| Record name | Fanapanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161605-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fanapanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fanapanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fanapanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANAPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Fanapanel S Pharmacological Actions
Fanapanel's Competitive Antagonism at Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors
AMPA receptors are a major class of ionotropic glutamate (B1630785) receptors responsible for mediating rapid excitatory synaptic transmission in the brain. nih.govnih.govguidetopharmacology.org They are ligand-gated ion channels that open upon binding of glutamate, allowing the influx of sodium and, in some cases, calcium ions, leading to depolarization of the postsynaptic neuron. nih.govwikipedia.org this compound exerts its effects by competitively binding to the orthosteric site on the AMPA receptor, thereby preventing glutamate from binding and activating the channel. iiab.mewikipedia.orgwikiwand.com This competitive interaction means that the degree of antagonism is dependent on the concentration of both this compound and glutamate.
Research findings have demonstrated this compound's high affinity for AMPA receptor binding sites. Studies using rat cortical membrane preparations showed high affinity to 3H-AMPA (120 nM) and 3H-CNQX (32 nM) binding sites. ncats.io CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is another known competitive antagonist at AMPA receptors. ncats.ionih.gov
Specificity Profile Across Ionotropic Glutamate Receptor Subtypes (e.g., NMDA, Kainate)
Ionotropic glutamate receptors are broadly classified into three main subtypes based on their preferred agonists: AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors. nih.govguidetopharmacology.orgviamedica.pl While structurally related, these receptor subtypes exhibit distinct functional properties and subunit compositions. nih.govguidetopharmacology.orgviamedica.pl
This compound demonstrates a notable specificity profile across these ionotropic glutamate receptor subtypes. It is primarily selective for AMPA receptors, showing significantly lower potency at kainate and NMDA receptors. medchemexpress.commedchemexpress.com Receptor binding studies have quantified this selectivity: this compound was found to be 21-fold less potent at 3H-kainate binding sites (2.5 μM) compared to its affinity for AMPA receptor binding sites. ncats.io Furthermore, it exhibited weak affinity to binding sites within the NMDA receptor complex, including 3H-CPP (2.8 μM), 3H-TCP (11 μM), 3H-dichlorokynurenate (2.8 μM), and 3H-glycine (5.15 μM) sites in rat cortical membrane preparations. ncats.io No significant affinity to non-glutamate receptor binding sites was detected at concentrations up to 20–100 μM. ncats.io
This selectivity for AMPA receptors over NMDA and kainate receptors is a key aspect of this compound's pharmacological profile.
Investigations into this compound's Interactions with Transmembrane AMPA Receptor Regulatory Proteins (TARPs)
Transmembrane AMPA receptor regulatory proteins (TARPs) are a family of auxiliary subunits that associate with AMPA receptors and significantly influence their trafficking, gating, protein levels, and pharmacology. wikipedia.orgnih.gov TARPs are categorized into two subgroups, group I (γ-2, γ-3, γ-4, and γ-8) and group II (γ-5, γ-7). nih.gov They interact with AMPA receptors through transmembrane contacts and extracellular loops, modulating receptor function. biorxiv.org
While the provided search results confirm that TARPs regulate AMPA receptors and are targets for subtype-selective AMPAR antagonists nih.govbiorxiv.org, and mention that this compound is a pan-AMPA receptor antagonist developed before the focus shifted to TARP-selective modulation nih.gov, there is no specific data detailing direct investigations into this compound's molecular interactions with TARPs in the search results. Early pan-AMPA antagonists like this compound were developed before the full understanding of TARP modulation emerged as a strategy to reduce side effects. nih.gov
Neurotransmitter System and Ion Channel Interaction Profiling Beyond AMPA Receptors
Beyond its primary action at AMPA receptors, it is important to consider this compound's potential interactions with other neurotransmitter systems and ion channels to fully understand its pharmacological profile.
The search results indicate that this compound's receptor binding profile showed no affinity to non-glutamate receptor binding sites at concentrations up to 20–100 μM in rat cortical membrane preparations. ncats.io This suggests a relatively high degree of selectivity for glutamate receptors, particularly AMPA receptors, over a range of other potential targets.
While glutamate is the principal excitatory neurotransmitter, and its activity is counterbalanced by inhibitory neurotransmitters like gamma-aminobutyric acid (GABA) najah.edu, the provided information does not detail any direct interactions of this compound with GABAergic systems or other major neurotransmitter receptors (e.g., dopaminergic, adrenergic) or ion channels beyond the glutamate receptor family.
Molecular Binding Site Characterization and Ligand-Receptor Dynamics
Understanding the molecular binding site of this compound on the AMPA receptor and the dynamics of this interaction is crucial for elucidating its mechanism of action at a detailed level.
This compound acts as a competitive antagonist, indicating it binds to the orthosteric site where glutamate typically binds. iiab.mewikipedia.orgwikiwand.com This site is formed by the ligand-binding domain (LBD) of the AMPA receptor subunits. wikipedia.org The LBD is a bilobed structure that undergoes conformational changes upon ligand binding, leading to channel opening. wikipedia.org As a competitive antagonist, this compound is presumed to bind to this site in a manner that prevents the conformational changes necessary for receptor activation.
While the precise, high-resolution structural details of this compound bound to the AMPA receptor were not explicitly found in the search results, studies on AMPA receptors and their interactions with ligands provide general insights into ligand-receptor dynamics in this context. Ligand binding to receptors is a dynamic process involving conformational transitions of both the ligand and the receptor. biologicalmodeling.orgnih.gov The interaction can influence the receptor's conformational ensemble and its functional state. nih.gov
The quinoxalinedione (B3055175) structure of this compound iiab.mewikipedia.orgwikiwand.com is characteristic of a class of competitive AMPA receptor antagonists. The phosphonic acid moiety, morpholinyl group, and trifluoromethyl group present in this compound's structure wikipedia.orgontosight.ai likely contribute to its binding affinity and specificity through interactions with specific amino acid residues within the AMPA receptor binding site. ontosight.ai
Preclinical Investigations of Fanapanel S Efficacy and Mechanism
Efficacy in Models of Neurological Insult and Disease
Preclinical studies explored Fanapanel's effectiveness in various animal models designed to mimic human neurological conditions.
Assessment of Neuroprotective Efficacy in Cerebral Ischemia Models
This compound demonstrated neuroprotective effects in experimental models of cerebral ischemia. karger.comkarger.com Cerebral ischemia, often associated with stroke, involves a reduction in blood flow to the brain, leading to a cascade of events that can result in neuronal death. mdpi.com By blocking AMPA receptors, this compound aimed to mitigate the excitotoxic damage caused by excessive glutamate (B1630785) release during ischemic events. researchgate.net
One study using a transient middle cerebral artery occlusion model of ischemic stroke reported that this compound significantly reduced infarct size. karger.com The infarct size is a measure of the area of brain tissue that has died due to the lack of blood flow.
| Model | Effect on Infarct Size | Citation |
| Transient Middle Cerebral Artery Occlusion | Significantly reduced | karger.com |
This compound's biochemical and pharmacological profile was noted to be similar to NBQX, another quinoxalinedione (B3055175) AMPA antagonist that showed substantial neuroprotective effects in animal models of cerebral ischemia. karger.com this compound was suggested to have a superior side effect profile compared to NBQX in preclinical studies. karger.com
Evaluation of Anticonvulsant Activity in Epilepsy Models
AMPA receptors play a critical role in the generation and spread of epileptic seizures. nih.govwikipedia.org Antagonists targeting AMPA receptors have shown efficacy in suppressing seizure activity in animal models. nih.govwikipedia.org this compound, as a competitive AMPA receptor antagonist, was investigated for its potential anticonvulsant properties. nih.gov
This compound was described as having in vivo anticonvulsant activity in diverse seizure models. nih.gov This activity is consistent with the understanding that inhibiting glutamate-mediated excitation through AMPA receptors can reduce or abolish epileptiform activity. nih.gov
| Model Type | Observed Activity | Citation |
| Diverse seizure | Anticonvulsant | nih.gov |
Other quinoxalinediones with in vivo anticonvulsant activity mentioned in the context of AMPA receptor antagonism include YM872, YM90K, and AMP397 (becampanel). nih.gov The demonstrated clinical efficacy of perampanel, another AMPA receptor antagonist, further supports the concept of AMPA receptors as a valid target for epilepsy therapy. nih.gov
Explorations in Oligodendrocyte Formation and Remyelination Paradigms
While the primary focus of this compound research was on neuroprotection and anticonvulsant activity, some broader research in neurological disorders includes the potential role of various molecules in promoting oligodendrocyte formation and remyelination. Oligodendrocytes are the myelin-producing cells in the central nervous system, and remyelination is the process of repairing damaged myelin sheaths, which is relevant in demyelinating diseases like multiple sclerosis. mpg.demdpi.com
Although this compound is not explicitly mentioned in the provided search results as a compound directly studied for its effects on oligodendrocyte formation or remyelination, the broader context of research into neurological disorders and the identification of small molecules that promote these processes is relevant. patsnap.comnus.edu.sg Studies in this area highlight various molecules and their target pathways as promising for developing remyelination-based therapies. patsnap.com The process of oligodendrocyte differentiation and remyelination involves complex signaling pathways and factors, including cholesterol synthesis and the activity of oligodendrocyte progenitor cells (OPCs). mpg.defrontiersin.org
Cellular and Subcellular Electrophysiological Studies
Electrophysiological techniques are crucial for understanding the effects of compounds like this compound on neuronal activity, synaptic transmission, and ion channel function. frontiersin.orgfrontiersin.org These methods allow for the measurement of electrical potentials and currents in neurons and neural networks. frontiersin.orgfrontiersin.org
Effects on Neuronal Excitability and Synaptic Transmission in In Vitro Preparations
This compound, as an AMPA receptor antagonist, would be expected to influence neuronal excitability and synaptic transmission by reducing the excitatory postsynaptic potentials (EPSPs) mediated by AMPA receptors. wikipedia.org Fast excitatory synaptic transmission in the brain is predominantly mediated by AMPA receptors. wikipedia.orgnih.gov
In vitro electrophysiological studies allow for the precise dissection of the mechanisms by which compounds affect neuronal function. frontiersin.org By recording electrical signals from neurons in isolation or in brain slices, researchers can assess changes in firing patterns, synaptic strength, and the properties of ion channels. frontiersin.orgucl.ac.uk
While specific in vitro electrophysiological data detailing this compound's effects on neuronal excitability and synaptic transmission were not extensively provided in the search results, its classification as a competitive AMPA receptor antagonist implies that it would reduce AMPA receptor-mediated currents, thereby decreasing excitatory synaptic transmission and potentially reducing neuronal excitability. wikipedia.orgwikipedia.org This mechanism is the basis for its proposed neuroprotective and anticonvulsant effects. nih.govkarger.com
Modulation of Glutamate-Induced Currents in Cellular Models
This compound's primary mechanism of action involves the modulation of glutamate-induced currents by competitively binding to AMPA receptors. wikipedia.orgwikipedia.org Glutamate binding to AMPA receptors causes the opening of the receptor's ion channel, allowing the influx of cations, primarily sodium, which leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic current. wikipedia.org
As a competitive antagonist, this compound binds to the same site as glutamate on the AMPA receptor, preventing glutamate from activating the receptor and thus reducing or blocking the resulting inward current. wikipedia.org The receptor binding profile of this compound (ZK200775) showed high affinity to 3H-AMPA (120 nM) and 3H-CNQX (32 nM) binding sites, indicating its potent interaction with AMPA receptors. ncats.io
Electrophysiological studies, such as patch-clamp recordings, are used to directly measure ion currents flowing through receptor channels in cellular models, such as cultured neurons or recombinant cell lines expressing specific glutamate receptor subunits. mdpi.com These studies can quantify the extent to which a compound inhibits glutamate-induced currents and determine the type of antagonism (e.g., competitive, non-competitive). mdpi.com
Research on other AMPA receptor modulators, such as 2,3-benzodiazepine derivatives, has utilized whole-cell patch-clamp electrophysiology in HEK293T cells expressing recombinant AMPAR subunits to investigate their inhibitory effects on AMPA receptor currents. mdpi.com Such studies assess the impact of compounds on synaptic responses, desensitization, and deactivation rates. mdpi.com
While detailed electrophysiological data specifically for this compound's modulation of glutamate-induced currents in cellular models were not found in the provided snippets, its established mechanism as a competitive AMPA receptor antagonist strongly indicates that it would inhibit glutamate-evoked currents through these receptors. wikipedia.orgncats.io
Advanced Preclinical Methodologies and Predictive Analysis
Advanced methodologies and computational approaches play a significant role in modern preclinical research, enabling more efficient and predictive analyses of drug candidates like this compound.
Application of High-Throughput Brain Activity Mapping (BAM) in Neuropharmacology
High-throughput brain activity mapping (BAM) is an in vivo drug screening strategy that combines high-throughput technology to generate large-scale brain activity maps with machine learning for predictive analysis. researchgate.netilo.orgcityu.edu.hkcityu.edu.hk This platform allows for the evaluation of a compound's mechanisms of action and potential therapeutic uses based on the information-rich BAMs derived from drug-treated organisms, such as zebrafish larvae. researchgate.netilo.orgcityu.edu.hk BAMing technologies contribute to advancing the field of systems neuropharmacology by providing tools to effectively test the therapeutic potential of pharmacological agents for neurological and psychiatric conditions. ilo.orgcityu.edu.hkcityu.edu.hk this compound has been included in studies utilizing high-throughput brain activity mapping as an example of an AMPA modulator among potential antiepileptic drug candidates predicted by this technology. researchgate.netresearchgate.net
Clinical Research Trajectories and Outcomes of Fanapanel
Clinical Trial Landscape for Cerebral Ischemia (Stroke and Trauma)
Fanapanel was under development by Schering AG for the treatment of cerebral ischemia, including both stroke and trauma wikipedia.orgwikiwand.com. Clinical trials were conducted to assess its efficacy and safety in these indications wikipedia.orgiiab.mewikiwand.com.
Factors Influencing Trial Termination and Discontinuation
Clinical trials for this compound were ultimately halted wikipedia.orgwikiwand.com. The discontinuation was primarily attributed to safety reasons wikipedia.orgwikiwand.com. Specifically, concerns arose regarding possible glial cell toxicity wikipedia.orgiiab.mewikiwand.com. Additionally, the drug was associated with intolerable side effects wikipedia.orgwikiwand.com. Reasons for clinical trial termination can generally include safety concerns, lack of efficacy, futility, or logistical issues such as insufficient patient accrual biorxiv.orgnih.govbioclever.com. In the case of this compound, safety issues were the reported primary driver for the premature cessation of trials wikipedia.orgwikiwand.comnih.gov.
Safety and Tolerability Profiles in Clinical Populations
The safety and tolerability of this compound were evaluated in clinical trials. The observed profile included neurological and ophthalmic manifestations, as well as effects on systemic parameters.
Ophthalmic Manifestations and Visual Pathway Involvement
This compound was found to produce visual alterations and impairment wikipedia.orgwikiwand.com. These ophthalmic manifestations included blurred vision, significantly impaired color perception, and reduced visual acuity and dark vision wikipedia.orgwikiwand.com. These effects are thought to be related to the blockade of AMPA receptors located in the retina wikipedia.orgwikiwand.com. A randomized controlled trial specifically investigated the effects of this compound on visual function iiab.me.
Systemic Safety Parameters and Biomarker Surveillance
While specific detailed data on a wide range of systemic safety parameters and comprehensive biomarker surveillance from this compound trials were not extensively detailed in the search results, the monitoring of S-100B serum levels was utilized in the acute ischemic stroke trial iiab.mencats.io. Elevated levels of S-100B, a biomarker associated with glial cell damage, suggested possible glial cell toxicity, contributing to the safety concerns that led to trial termination iiab.mencats.io. General clinical trial safety assessments typically involve monitoring vital signs and conducting laboratory evaluations nih.govresearchgate.netclinicaltrialsregister.eu.
Data Tables
Based on the available information regarding the acute ischemic stroke trial nih.gov:
| Study Population | Phase | Number of Patients | Efficacy Endpoint (Primary or Key Secondary) | Key Finding |
| Acute Ischemic Stroke | I/II | 61 | Overall neurologic outcome (NIHSS at 30 days) | Overall neurologic worsening vs. placebo nih.gov |
Based on the available information regarding trial termination wikipedia.orgwikiwand.comnih.gov:
| Reason for Termination | Specific Findings |
| Safety | Possible glial cell toxicity, intolerable side effects (sedation, reduced consciousness, transient neurological deterioration, visual impairments) wikipedia.orgwikiwand.comnih.govncats.io |
Based on the available information regarding safety findings wikipedia.orgwikiwand.com:
| System Affected | Manifestations |
| Neurological | Excessive sedation, reduction in consciousness (stupor, coma), transient neurological deterioration wikipedia.orgwikiwand.com, overall neurologic worsening nih.gov |
| Ophthalmic | Visual alteration and impairment, blurred vision, impaired color perception, reduced visual acuity, reduced dark vision wikipedia.orgwikiwand.com |
Mechanisms of Adverse Events and Translational Implications
Pathophysiological Bases of Glial Cell Toxicity
Clinical trials involving Fanapanel were halted, partly due to concerns regarding possible glial cell toxicity. wikipedia.orgiiab.mewikiwand.com Monitoring of S-100B serum levels was utilized in studies, and elevated levels were detected, suggesting potential glial damage. iiab.me Glial cells, including astrocytes and oligodendrocytes, express AMPA receptors, which enable them to sense neuronal activity. mdpi.com While the precise mechanisms underlying this compound-induced glial toxicity are not fully elucidated, excessive activation of AMPA receptors under pathological conditions can induce excitotoxic injury in glial cells. mdpi.com This excitotoxicity can trigger pathophysiological responses that may harm other neural cells and amplify ongoing disease processes. mdpi.com Alterations in glial glutamate (B1630785) clearance, potentially due to changes in transporters like GLAST following excessive astrocyte AMPAR activation, could exacerbate excitotoxic conditions, threatening vulnerable neurons and oligodendrocytes. mdpi.com Research into glial-toxin-mediated disruption in other systems suggests a direct functional role for glia in neural networks and highlights the potential for glial-neuronal interactions to be disrupted by toxic agents. nih.gov
Retinal AMPA Receptor Blockade and Mechanisms of Visual Dysregulation
A notable class of side effects observed with this compound was visual alteration and impairment. wikipedia.orgiiab.mewikiwand.com These effects included blurred vision, strongly impaired color perception, reduced visual acuity, and diminished dark vision. wikipedia.orgiiab.mewikiwand.com These visual disturbances are thought to be a direct consequence of this compound's blockade of AMPA receptors in the retina. wikipedia.orgiiab.mewikiwand.com AMPA receptors play an important role in retinal function, including the processing of visual information and the generation of specific responses in retinal ganglion cells. nih.gov Studies in retinal preparations have shown that blocking AMPA receptors can abolish directional selectivity in ON-OFF directionally selective ganglion cells, indicating their critical contribution to this aspect of visual processing. nih.gov Excessive activation of retinal AMPA receptors can also compromise directional selectivity. nih.gov The spectrum of visual impairments reported with this compound suggests that AMPA receptors are involved in multiple pathways within the retina responsible for acuity, color vision, and adaptation to low light conditions.
Translational Challenges and Discrepancies Between Preclinical and Clinical Findings
The failure of this compound to successfully translate from promising preclinical neuroprotective effects to clinical application highlights significant challenges inherent in the drug development process for neurological disorders. Despite demonstrating potential in animal models of stroke and trauma, the emergence of unacceptable toxicity and side effects in human trials led to the termination of its development. wikipedia.orgiiab.mewikiwand.com
Several factors contribute to the discrepancies observed between preclinical and clinical findings for neuroprotective agents like this compound. Methodological issues in preclinical study design, including a lack of standardization, blinding, and randomization, can lead to results that are not reproducible or translatable to the clinical setting. medrxiv.org Differences in brain function, structure, and individual variability between animal models and humans also pose significant hurdles. mdpi.com Furthermore, the complexity of conditions like stroke, with varied lesion types and underlying pathophysiology, means that compounds targeting a single mechanism, such as AMPA receptor antagonism, may not be universally effective or safe. mdpi.com The safety concerns specifically associated with blockers of NMDA and AMPA receptors, including this compound, have been noted as a challenge in translating these compounds to clinical use. mdpi.com The experience with this compound underscores the need for more predictive preclinical models and a deeper understanding of the intricate balance of glutamatergic signaling in the human CNS to develop safer and more effective therapies.
Future Research Directions and Therapeutic Re Evaluation
Re-evaluation of Fanapanel in Combination Therapies for Acute Ischemic Stroke
Acute ischemic stroke remains a significant challenge, and while advancements like endovascular thrombectomy have improved outcomes, a substantial proportion of patients still experience poor recovery. nih.gov Excitotoxicity, mediated in part by excessive glutamate (B1630785) release and subsequent overactivation of AMPA receptors, plays a critical role in the neuronal damage that occurs during and after a stroke. mednexus.orgnih.gov
Given the complex cascade of events in ischemic stroke, future research could explore the potential of re-evaluating this compound not as a sole therapeutic agent, but as part of a combination therapy. The rationale for this lies in the possibility that combining different neuroprotective strategies could offer a more comprehensive approach to mitigating ischemic injury. For instance, combining an AMPA antagonist like this compound with therapies targeting other pathways involved in stroke pathology, such as inflammation or oxidative stress, might yield synergistic neuroprotective effects. nih.govscirp.org
Previous clinical trials for acute ischemic stroke have investigated various combination therapies, demonstrating the feasibility and safety of such approaches, although consistently improving outcomes has been challenging. neurointervention.orgfrontiersin.orguc.edu Re-evaluating this compound in this context would require carefully designed preclinical studies to identify optimal drug combinations and timing of administration, followed by controlled clinical trials to assess safety and efficacy in conjunction with standard-of-care interventions like reperfusion therapies.
Strategies for Mitigating Adverse Effects in Competitive AMPA Receptor Antagonists
The development of competitive AMPA receptor antagonists, including this compound, has been hampered by dose-limiting adverse effects, such as excessive sedation, reduced consciousness, and visual disturbances. wikipedia.org These effects are likely related to the widespread physiological roles of AMPA receptors in the central nervous system. dovepress.comnih.gov Future research needs to focus on strategies to retain the therapeutic benefits of AMPA antagonism while minimizing these undesirable effects.
Development of Subtype-Selective AMPA Receptor Modulators
One promising strategy is the development of AMPA receptor modulators that are selective for specific receptor subtypes or that act via allosteric mechanisms. AMPA receptors are heterotetramers composed of different combinations of GluA1, GluA2, GluA3, and GluA4 subunits. nih.gov The subunit composition influences the receptor's properties, including calcium permeability and sensitivity to modulators. nih.govmdpi.com
Developing antagonists that selectively target AMPA receptor subtypes implicated primarily in excitotoxicity, while sparing those crucial for normal physiological functions, could potentially reduce adverse effects. Research into subtype-selective AMPA receptor antagonists, particularly those that modulate transmembrane AMPA receptor regulatory proteins (TARPs), is an active area of investigation. grantome.comsnmjournals.orgscispace.comjneurosci.orgnih.gov TARPs are auxiliary proteins that interact with AMPA receptors and influence their trafficking, gating, and pharmacological properties. jneurosci.org Targeting TARP-dependent AMPA receptors may offer a pathway to more selective modulation.
Investigation of Allosteric Modulators for Improved Safety Profiles
Another approach is the investigation of allosteric modulators of AMPA receptors. Unlike competitive antagonists that bind to the orthosteric site where glutamate binds, allosteric modulators bind to distinct sites on the receptor and modify its response to glutamate. nih.govmdpi.com Positive allosteric modulators (PAMs) enhance AMPA receptor function, while negative allosteric modulators (NAMs) reduce it. mdpi.comresearchgate.net
While this compound is a competitive antagonist, the study of allosteric modulators provides valuable insights into tuning AMPA receptor activity with potentially improved safety profiles. Allosteric modulators can exhibit activity-dependent modulation, meaning they are more effective when glutamate levels are high, such as during excitotoxicity, which could spare normal synaptic transmission. mdpi.com Although some AMPA PAMs have also been reported to cause excitotoxicity at higher doses, many studies suggest they can have a safer profile at effective doses compared to orthosteric agonists. mdpi.com Further research into the binding sites and mechanisms of action of allosteric modulators could inform the design of novel compounds with a better therapeutic index. nih.govresearchgate.netuliege.becardiff.ac.uknih.gov
This compound's Contribution to Understanding Excitotoxicity Pathways in Neurological Disorders
Despite its clinical limitations, research involving this compound has contributed to the understanding of excitotoxicity and the role of AMPA receptors in various neurological disorders. As a tool compound, this compound has been used in preclinical studies to probe the consequences of AMPA receptor blockade.
Studies using competitive AMPA antagonists like this compound and other related compounds have provided evidence for the involvement of AMPA receptors in conditions such as epilepsy and ischemia. dovepress.comnih.govresearchgate.netresearchgate.netucdavis.eduresearchgate.net By blocking AMPA receptor activity, researchers have been able to delineate the contribution of this receptor subtype to neuronal hyperexcitability and cell death in various experimental models. This research has reinforced the concept that dysregulation of glutamatergic neurotransmission, particularly excessive activation of AMPA receptors, is a key pathogenic mechanism in excitotoxicity. mednexus.orgnih.govmdpi.com
The challenges encountered with this compound also highlight the complexity of targeting a fundamental neurotransmitter system. They underscore the need for a deeper understanding of the specific AMPA receptor populations and signaling pathways that mediate pathological excitotoxicity versus physiological neurotransmission.
Novel Applications and Derivative Development Based on this compound's Core Structure
The quinoxalinedione (B3055175) structure of this compound represents a chemical scaffold with affinity for the AMPA receptor. wikipedia.org Future research could involve the development of novel compounds based on this core structure, aiming to improve pharmacological properties, enhance selectivity, and reduce adverse effects.
Medicinal chemistry efforts could focus on synthesizing derivatives of this compound with modifications to the side chains or core ring system to explore their binding affinity for different AMPA receptor subunits or their interaction with TARPs. snmjournals.orgnih.gov This could lead to the identification of compounds with improved pharmacokinetic profiles, better brain penetration, or increased selectivity for specific AMPA receptor populations relevant to particular neurological conditions. grantome.comsnmjournals.org
Furthermore, the knowledge gained from studying this compound's interaction with the AMPA receptor could inform the design of compounds targeting other components of the glutamatergic system or related pathways involved in excitotoxicity. researchgate.netnih.gov
Methodological Advancements in Neuropharmacological Research for Glutamatergic Compounds
The challenges in developing clinically successful glutamatergic compounds like this compound have driven advancements in neuropharmacological research methodologies. These advancements are crucial for identifying and evaluating novel therapeutic candidates with improved profiles.
Advanced Electrophysiological Techniques: High-throughput electrophysiology allows for detailed characterization of compound interactions with different AMPA receptor subtypes and their modulation by auxiliary proteins like TARPs.
In Vivo Imaging: Development of PET and SPECT ligands for imaging glutamate receptors, including AMPA receptors and TARPs, enables the study of receptor occupancy, distribution, and changes in receptor expression in living subjects, facilitating translational research. grantome.comsnmjournals.orgscispace.commdpi.com
Complex In Vitro Models: Utilizing induced pluripotent stem cell (iPSC)-derived neurons and co-culture systems can provide more physiologically relevant models to study excitotoxicity and evaluate compound efficacy and toxicity.
Sophisticated Animal Models: Development of animal models that better replicate the complexity of human neurological disorders and allow for assessment of both efficacy and behavioral side effects is essential for preclinical evaluation of glutamatergic compounds.
Computational Modeling: In silico approaches, including molecular docking and dynamics simulations, can aid in the design of novel compounds with desired binding properties and selectivity profiles.
These methodological advancements provide researchers with more powerful tools to investigate the intricate roles of glutamatergic neurotransmission in health and disease and to develop safer and more effective therapies targeting this system.
Q & A
Q. Methodological Guidance :
- Use differential scanning fluorimetry (DSF) to assess protein-ligand stabilization (e.g., Tm shifts of ~1.33°C at 100 µM ).
- Optimize dosing protocols based on dissociation constants (e.g., Ki = 20 µM for TNKS2 ARC4 binding ).
How should researchers design assays to evaluate this compound’s antagonistic efficacy in neurological models?
Basic Research Question
Q. Methodological Considerations :
- Validate results with complementary techniques (e.g., DSF for thermal stability shifts ).
- Include positive controls like DCKA (5,7-dichlorokynurenic acid) for comparative binding studies .
What experimental strategies can address contradictions in this compound’s reported biological activity?
Advanced Research Question
Contradictory findings, such as this compound’s failure to inhibit Wnt-signaling in TCF/LEF reporter assays despite binding TNKS2 ARC4 , require:
Assay Replication : Verify results across multiple cell lines (e.g., HEK293 vs. primary neurons).
Off-Target Analysis : Screen for interactions with ionotropic glutamate receptors (e.g., NMDA, kainate) using competitive binding assays .
Structural Analysis : Compare this compound’s binding mode with structurally similar compounds (e.g., DCKA) via X-ray crystallography or molecular docking .
How can researchers optimize this compound’s stability and bioavailability in preclinical studies?
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., cyclodextrins) or nanoformulations to improve aqueous solubility beyond DMSO-based preparations .
- Metabolic Profiling : Conduct LC-MS/MS assays to quantify plasma and tissue concentrations, adjusting dosing intervals based on half-life data .
- Temperature Control : Monitor storage conditions rigorously (-20°C for powders, -80°C for solutions) to prevent degradation .
What are the implications of this compound’s structural features for developing analogs with improved selectivity?
Advanced Research Question
this compound’s conjugated double-ring system and negatively charged functional groups are critical for ARC4 binding . Researchers can:
Modify Functional Groups : Introduce sulfonate or carboxylate moieties to enhance electrostatic interactions with target pockets.
Assay Selectivity : Test analogs against panels of glutamate receptor subtypes (AMPA, NMDA, kainate) using radioligand displacement assays .
How should contradictory data on this compound’s neuroprotective efficacy be statistically analyzed?
Advanced Research Question
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) to reduce variability in cell-based assays .
- Meta-Analysis : Pool results from independent studies (e.g., Wnt-signaling inhibition vs. neuroprotection data ) to identify context-dependent effects.
What are the best practices for reporting this compound-related data in publications?
Basic Research Question
- Transparency : Disclose purity (>98%), solvent preparation methods, and storage conditions .
- Reproducibility : Include detailed protocols for FRET/DSF assays, including peptide concentrations (e.g., 100 µM TBM peptide in ARC4 binding studies ).
How can researchers leverage this compound’s AMPA antagonism to study synaptic plasticity?
Advanced Research Question
- Electrophysiology : Measure long-term potentiation (LTP) suppression in hippocampal slices using this compound (10–50 µM) .
- Behavioral Models : Correlate AMPA blockade with cognitive deficits in Morris water maze tests, adjusting doses to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
